![molecular formula C26H21N B14593236 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline CAS No. 61457-88-3](/img/structure/B14593236.png)
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with two styryl groups, which are further substituted with a methyl group on the phenyl ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline typically involves the following steps:
Synthesis of 4-(4-Methylphenyl)ethenylbenzaldehyde: This intermediate can be prepared by the reaction of 4-methylbenzaldehyde with styrene in the presence of a base such as potassium hydroxide.
Condensation Reaction: The intermediate 4-(4-Methylphenyl)ethenylbenzaldehyde is then subjected to a condensation reaction with 2-aminobenzaldehyde in the presence of a catalyst such as piperidine to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学研究应用
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and photophysical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of metabolic pathways. In the case of antimicrobial activity, it can interfere with the synthesis of nucleic acids and proteins in microorganisms.
相似化合物的比较
Similar Compounds
2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: This compound has a similar structure but contains a benzothiazole ring instead of a quinoline ring.
2-[2-(4-Chlorophenyl)ethenyl]quinoline: This compound has a similar structure but contains a chlorine substituent on the phenyl ring.
Uniqueness
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity
属性
CAS 编号 |
61457-88-3 |
|---|---|
分子式 |
C26H21N |
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-[2-[4-[2-(4-methylphenyl)ethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C26H21N/c1-20-6-8-21(9-7-20)10-11-22-12-14-23(15-13-22)16-18-25-19-17-24-4-2-3-5-26(24)27-25/h2-19H,1H3 |
InChI 键 |
HSUQZOFKLUFIIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
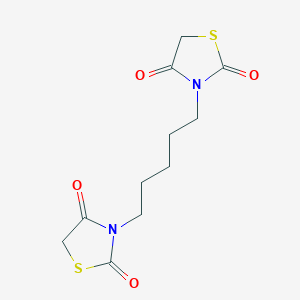
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
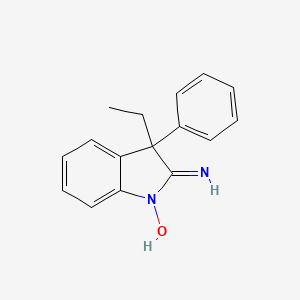
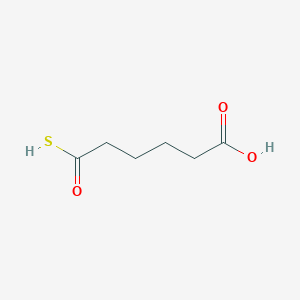
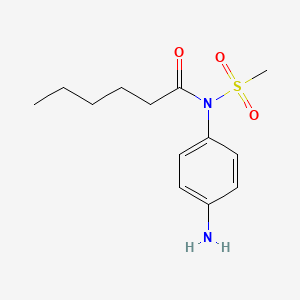
![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
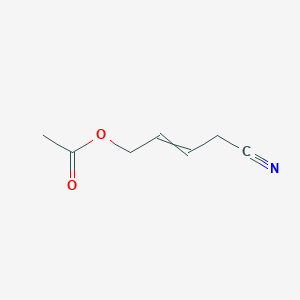
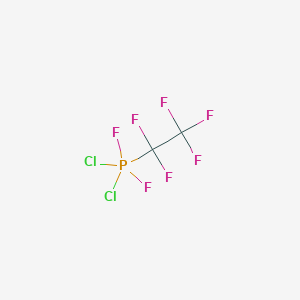
![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)

![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)
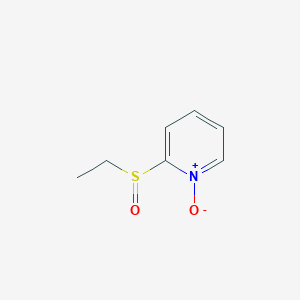
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
